Cyclo(-Trp-Tyr)

Physicochemical Properties Drug Discovery Formulation Science

Researchers seeking validated CYP121 ligands or computational benchmarking standards often encounter cyclic dipeptides with undocumented binding data and batch variability. • Validated CYP121 ligand: documented Kd = 30 μM for quantitative mycobacterial enzyme binding assays • Computational benchmarking standard: gas-phase valence photoelectron spectra support DFT, GW, and CCSD method validation • Defined enzyme substrate: probe FgaPT2_K174 prenyltransferase active site plasticity Rigid DKP scaffold resists enzymatic degradation vs. linear dipeptides. Research-use only; available from milligram to gram scale.

Molecular Formula C20H19N3O3
Molecular Weight 349.4 g/mol
CAS No. 20829-53-2
Cat. No. B1365547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(-Trp-Tyr)
CAS20829-53-2
Molecular FormulaC20H19N3O3
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CC=C(C=C4)O
InChIInChI=1S/C20H19N3O3/c24-14-7-5-12(6-8-14)9-17-19(25)23-18(20(26)22-17)10-13-11-21-16-4-2-1-3-15(13)16/h1-8,11,17-18,21,24H,9-10H2,(H,22,26)(H,23,25)
InChIKeyZJDMXAAEAVGGSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(-Trp-Tyr) Research Overview


Cyclo(-Trp-Tyr) (CAS 20829-53-2) is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP), composed of the amino acids tryptophan and tyrosine. It has a molecular formula of C20H19N3O3 and a molecular weight of 349.39 g/mol . This compound belongs to a class of small, naturally occurring cyclic peptides, often identified as microbial secondary metabolites [1]. Its core structure, featuring a six-membered piperazine-2,5-dione ring, confers enhanced stability and resistance to enzymatic degradation compared to its linear counterparts . This rigid, cyclic architecture makes it a valuable scaffold in biochemical research for studying protein interactions, conformational dynamics, and structure-activity relationships .

Cyclo(-Trp-Tyr) Selection Rationale


The specific combination of a tryptophan (Trp) and a tyrosine (Tyr) residue within a constrained cyclic dipeptide framework dictates a unique electronic and steric profile that cannot be replicated by other cyclic dipeptides, even those with seemingly similar aromatic amino acids. Substituting Cyclo(-Trp-Tyr) with an analog like Cyclo(-Phe-Tyr), Cyclo(-Trp-Phe), or Cyclo(-Trp-Trp) introduces significant changes in molecular properties such as hydrophobicity, hydrogen-bonding capacity, and conformational space [1]. These physicochemical alterations directly impact the compound's behavior in critical research assays, including solubility, membrane permeability, and, most importantly, target binding affinity and selectivity [2]. Therefore, the choice of Cyclo(-Trp-Tyr) for a specific study is predicated on its unique structural and electronic attributes, which are the primary drivers of its differential performance in various experimental contexts, as detailed in the quantitative evidence below.

Cyclo(-Trp-Tyr) vs. Structural Analogs


Aqueous Solubility Prediction

The predicted aqueous solubility of Cyclo(-Trp-Tyr) is approximately 0.025 g/L, which is significantly lower than the predicted solubility of its more hydrophobic analog Cyclo(-Trp-Trp). This difference is a direct consequence of the substitution of a tyrosine residue (Tyr) for a second tryptophan (Trp) residue [1][2].

Physicochemical Properties Drug Discovery Formulation Science

Gas-Phase Electronic Structure

A systematic study of valence photoelectron spectra reveals that Cyclo(-Trp-Tyr) exhibits a distinct electronic structure compared to Cyclo(Gly-Phe) [1]. The presence of the indole ring of Trp and the phenolic group of Tyr in Cyclo(-Trp-Tyr) leads to a more complex and energetically differentiated set of valence electronic levels than the simpler phenylalanine (Phe) side chain in Cyclo(Gly-Phe) [1].

Computational Chemistry Physical Chemistry Spectroscopy

Prenyltransferase Substrate Specificity

Cyclo(-Trp-Tyr) is accepted as a substrate for the enzyme FgaPT2_K174F, which catalyzes a regular C3-prenylation on tyrosine residues, but only with low activity [1]. The study specifically demonstrates that this enzyme variant can utilize cyclo-L-Trp-L-Tyr alongside other Trp-containing cyclic dipeptides like cyclo-L-Trp-L-Ala, cyclo-L-Trp-L-Trp, and cyclo-L-Trp-L-Phe [1].

Enzymology Biocatalysis Metabolic Engineering

CYP121 Binding Affinity

Cyclo(-Trp-Tyr) demonstrates a measurable, albeit low, binding affinity for the essential Mycobacterium tuberculosis cytochrome P450 enzyme, CYP121, with a dissociation constant (Kd) of 3.00E+4 nM (30 µM) [1]. This provides a specific, quantitative interaction profile that distinguishes it from other cyclic dipeptides which may not have been tested or may show different affinities for this target [1].

Tuberculosis Research Cytochrome P450 Drug Discovery

Physical State and Storage

Vendor technical datasheets consistently report Cyclo(-Trp-Tyr) as a solid (white to off-white powder) that requires storage at low temperatures (either at or below 4°C or -20°C) to maintain stability [1][2]. This differentiates it from compounds that may be supplied as oils or require different storage conditions, which is a crucial practical consideration for laboratory procurement and long-term experimental planning.

Analytical Chemistry Material Science Laboratory Management

Cyclo(-Trp-Tyr) Application Scenarios


Computational Model Benchmarking

Cyclo(-Trp-Tyr) is an ideal candidate for benchmarking computational methods (e.g., DFT, GW, CCSD) due to the availability of high-quality, gas-phase experimental valence photoelectron spectra. Its complex electronic structure, arising from its Trp and Tyr side chains, provides a rigorous test for advanced quantum chemistry simulations [1].

Indole Prenyltransferase Specificity

This compound serves as a defined, low-activity substrate for engineered variants of tryptophan prenyltransferases like FgaPT2_K174F. Researchers can use it to probe the active site plasticity and catalytic mechanisms of these enzymes, which are crucial for the biosynthesis of complex indole alkaloids [1].

Physicochemical Benchmark

With its predicted aqueous solubility of 0.025 g/L (ALOGPS), Cyclo(-Trp-Tyr) can be used as a moderately soluble, rigid scaffold in studies correlating computed and experimental solubility, or in comparative assays with analogs like Cyclo(-Trp-Phe) to understand the impact of tyrosine hydroxylation on molecular properties [1].

CYP121 Low-Affinity Probe

Cyclo(-Trp-Tyr) can be employed as a known, low-micromolar affinity ligand (Kd = 30 µM) in binding studies with CYP121. It provides a quantitative reference point for assessing the affinity of new chemical entities or for studying the binding pocket of this essential mycobacterial enzyme [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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